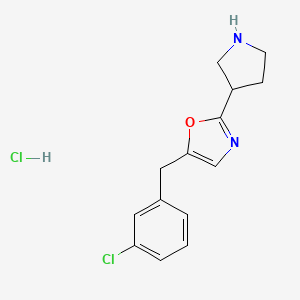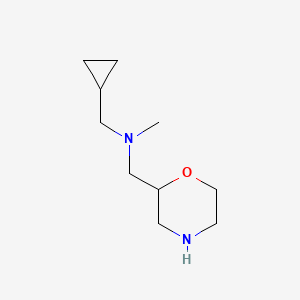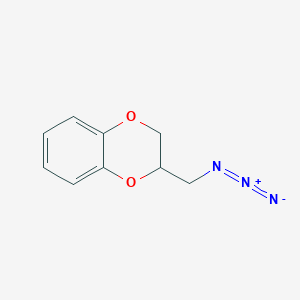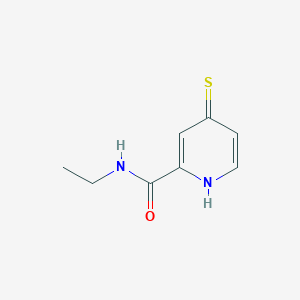
5-(3-Chlorobenzyl)-2-(pyrrolidin-3-yl)oxazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chlorobenzyl)-2-(pyrrolidin-3-yl)oxazole hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a chlorobenzyl group attached to an oxazole ring, which is further connected to a pyrrolidinyl group. The hydrochloride form enhances its solubility in water, making it more suitable for various experimental and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorobenzyl)-2-(pyrrolidin-3-yl)oxazole hydrochloride typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the oxazole ring.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through a reductive amination reaction, where a pyrrolidine derivative reacts with the oxazole ring in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the oxazole ring or the chlorobenzyl group, potentially leading to the formation of reduced derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced oxazole or chlorobenzyl derivatives.
Substitution: Substituted benzyl derivatives.
Applications De Recherche Scientifique
5-(3-Chlorobenzyl)-2-(pyrrolidin-3-yl)oxazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(3-Chlorobenzyl)-2-(pyrrolidin-3-yl)oxazole hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3-Chlorobenzyl)-2-(pyrrolidin-3-yl)thiazole hydrochloride: Similar structure but with a thiazole ring instead of an oxazole ring.
5-(3-Chlorobenzyl)-2-(pyrrolidin-3-yl)imidazole hydrochloride: Contains an imidazole ring instead of an oxazole ring.
Uniqueness
5-(3-Chlorobenzyl)-2-(pyrrolidin-3-yl)oxazole hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxazole ring, in particular, provides unique electronic and steric characteristics that differentiate it from similar compounds.
Propriétés
Formule moléculaire |
C14H16Cl2N2O |
|---|---|
Poids moléculaire |
299.2 g/mol |
Nom IUPAC |
5-[(3-chlorophenyl)methyl]-2-pyrrolidin-3-yl-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C14H15ClN2O.ClH/c15-12-3-1-2-10(6-12)7-13-9-17-14(18-13)11-4-5-16-8-11;/h1-3,6,9,11,16H,4-5,7-8H2;1H |
Clé InChI |
GDTBAEAVFUAUMQ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1C2=NC=C(O2)CC3=CC(=CC=C3)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Methylpropoxy)methyl]aniline](/img/structure/B12315524.png)

![6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride](/img/structure/B12315533.png)






![(5Z)-3-benzyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12315570.png)

![(2E)-3-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]acrylic acid](/img/structure/B12315585.png)
![Tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III)](/img/structure/B12315594.png)

